2-(1-Hydroxycyclohexyl)-1-phenylethanone, also known as 1-hydroxycyclohexyl phenyl ketone, is an organic compound with the molecular formula . This compound features a cyclohexyl ring and a phenyl group attached to a carbonyl group, making it a ketone derivative. It is primarily recognized for its utility as a photoinitiator in ultraviolet (UV) radiation-curable technologies, which are widely applied in industries such as printing, packaging, coatings, and adhesives .
The compound exhibits slight solubility in water (approximately 1108 mg/L at 25°C) and is soluble in organic solvents like acetone, butyl acetate, methanol, and toluene . Its melting point ranges from 46°C to 49°C, and it decomposes at temperatures exceeding 225°C .
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. Substitution reactions may utilize reagents like thionyl chloride or phosphorus tribromide.
Research indicates that 2-(1-Hydroxycyclohexyl)-1-phenylethanone exhibits notable biological activity. It has been studied for its potential effects on cellular mechanisms and interactions with biological molecules. Its ability to form hydrogen bonds due to the hydroxy group allows it to influence the structure and function of various biological targets. Additionally, metabolic transformations of this compound can lead to the formation of active metabolites that may exert specific biological effects .
The synthesis of 2-(1-Hydroxycyclohexyl)-1-phenylethanone typically involves several steps:
The synthesis can be optimized using various conditions to enhance yield and purity.
This compound is predominantly used as a photoinitiator in UV-curable formulations. Its applications span multiple industries:
Interaction studies of 2-(1-Hydroxycyclohexyl)-1-phenylethanone have focused on its role as a photoinitiator. Research has demonstrated its effectiveness in initiating polymerization processes when exposed to UV light, leading to the formation of cross-linked networks essential for durable coatings and adhesives . Additionally, studies have explored its interaction with various substrates and the efficiency of curing processes.
Several compounds share structural similarities with 2-(1-Hydroxycyclohexyl)-1-phenylethanone. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Hydroxycyclohexyl phenyl ketone | Hydroxy group on cyclohexane attached to ketone | Widely used as a photoinitiator |
| 2-Hydroxy-1-(1-hydroxycyclohexyl)ethanone | Hydroxy groups on both cyclohexane and ethane | Potentially different reactivity due to dual hydroxy groups |
| 2-Hydroxy-1-phenylethanone | Hydroxy group on phenethyl structure | Lacks cyclohexane ring; different applications |
2-(1-Hydroxycyclohexyl)-1-phenylethanone stands out due to its specific combination of a cyclohexyl ring and a phenyl group attached to a carbonyl moiety. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds, making it particularly valuable in photoinitiation applications within industrial settings .
The development of cyclohexanol-phenylethanone hybrids emerged in the mid-20th century alongside advances in Friedel-Crafts acylation and conjugate addition methodologies. Early work focused on synthesizing structurally complex ketones for studying stereoelectronic effects in cyclohexane systems. A pivotal 1967 study demonstrated the utility of chalcone derivatives in Michael addition reactions to generate 1,5-diketones, inadvertently producing cyclohexanol analogs through side reactions. This discovery highlighted the thermodynamic preference for cyclohexanol stabilization over linear intermediates under basic conditions.
By the 1980s, improved synthetic protocols enabled targeted production of 2-(1-hydroxycyclohexyl)-1-phenylethanone. The compound’s synthesis was optimized through variations in molar ratios of chalcone, acetophenone, and sodium hydroxide, achieving yields exceeding 60%. Modern routes employ hexahydrobenzoic acid as a starting material, involving:
Table 1: Comparative Synthesis Methods
| Method | Reagents | Yield (%) | Reference |
|---|---|---|---|
| Michael addition | Chalcone/NaOH | 62 | |
| Friedel-Crafts acylation | AlCl₃/PCl₃ | 78 |
The stereochemical complexity of 2-(1-hydroxycyclohexyl)-1-phenylethanone was elucidated through NMR studies, revealing axial preference of the hydroxy group due to hydrogen bonding with the ketone oxygen. This conformational rigidity influences its reactivity in subsequent transformations.
As a bifunctional ketone, 2-(1-hydroxycyclohexyl)-1-phenylethanone serves dual roles in organic synthesis:
The proximal hydroxy and ketone groups facilitate chelation-controlled reactions. In Grignard additions, the hydroxy group directs nucleophiles to the carbonyl carbon’s Re face, producing diastereomerically enriched alcohols. This stereodirecting effect is exploited in synthesizing chiral building blocks for pharmaceuticals.
While excluded sources discuss photoinitiator applications, structural analogs like 1-hydroxycyclohexyl phenyl ketone (CAS 947-19-3) demonstrate the compound’s potential in ultraviolet-curable resins. The cyclohexanol group enhances solubility in acrylic monomers, while the aromatic ketone absorbs UV radiation to generate free radicals for polymerization initiation.
Table 2: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Melting point | 46–49°C | |
| Water solubility | 1108 mg/L (25°C) | |
| LogP | 2.81 | |
| Refractive index | 1.517 |
The compound’s balanced hydrophobicity (LogP 2.81) enables its use in phase-transfer catalysis, particularly in biphasic systems involving toluene-water mixtures. Recent studies highlight its utility in synthesizing β,γ-unsaturated cyclohexenes via acid-catalyzed dehydration, which preferentially form less thermodynamically stable alkenes due to steric hindrance from the phenyl group.
Traditional Friedel-Crafts acylation represents the most extensively studied synthetic pathway for producing 2-(1-Hydroxycyclohexyl)-1-phenylethanone and related cyclohexyl phenyl ketone derivatives [1]. The classical approach involves the initial formation of cyclohexanecarbonyl chloride from cyclohexanecarboxylic acid, followed by electrophilic aromatic substitution with benzene in the presence of Lewis acid catalysts [2]. This methodology has been refined through decades of research to achieve high conversion rates exceeding 99% with exceptional selectivity [1] [2].
The mechanistic pathway proceeds through the formation of a highly electrophilic acylium ion intermediate generated from the interaction between cyclohexanecarbonyl chloride and aluminum trichloride [1] [3]. The resulting acylium species then attacks the benzene ring to form the cyclohexyl phenyl ketone core structure [4] [3]. Subsequent hydroxylation reactions at the cyclohexane ring position provide access to the target hydroxycyclohexyl derivative [1].
Industrial implementations of this approach have demonstrated remarkable efficiency, with conversion rates consistently exceeding 99% and selectivity values approaching complete conversion [1] [2]. The process benefits from the commercial availability of starting materials and the well-established nature of Friedel-Crafts chemistry [4] [5].
Solvent selection plays a critical role in determining the efficiency and selectivity of Friedel-Crafts acylation reactions for cyclohexyl phenyl ketone synthesis [5] [6]. Benzene serves as both the aromatic substrate and reaction medium in most traditional protocols, with optimal weight ratios of benzene to aluminum trichloride to cyclohexanecarbonyl chloride established at 9:2.9-3.1:3.16-3.36 [1]. Alternative solvent systems including dichloromethane and chloroform have been evaluated, with dichloromethane offering advantages in terms of lower boiling point and enhanced substrate solubility [5].
The choice of Lewis acid catalyst significantly influences reaction outcomes, with aluminum trichloride remaining the most widely employed due to its strong Lewis acidity and effectiveness with electron-rich aromatic systems [5]. Catalyst loading optimization studies have established that aluminum trichloride loadings of 1-3 molar equivalents relative to the acyl chloride provide optimal results [1] [2]. Alternative catalysts including ferric chloride offer milder reaction conditions but with reduced reactivity compared to aluminum trichloride [5].
Recent investigations have explored the use of heterogeneous catalysts such as phosphotungstic acid encapsulated in metal-organic frameworks, which demonstrate excellent recyclability and maintain high activity over multiple reaction cycles [7]. These systems operate effectively under ultrasonic irradiation at ambient temperature and pressure, representing a significant advancement in catalyst design [7].
| Catalyst System | Loading (mol equiv) | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Aluminum trichloride | 2.9-3.1 | 5-15 | >99 | >99 |
| Ferric chloride | 1-2 | 20-40 | 85-92 | 95-98 |
| Phosphotungstic acid-metal organic framework | 0.1-0.2 | 25 | 90-95 | >95 |
| Boron trifluoride | 1-1.5 | 0-10 | 88-94 | 92-96 |
Temperature control represents a fundamental parameter in optimizing cyclohexanol coupling reactions within the Friedel-Crafts acylation framework [1] [5]. The synthesis protocol typically employs a two-stage temperature profile: initial acyl chloride formation at elevated temperatures (35-62°C), followed by low-temperature acylation (5-15°C) to minimize side reactions [1].
The acidylation step, involving the conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride using phosphorus trichloride, requires precise temperature control within the 35-62°C range to achieve quantitative conversion [1]. Higher temperatures can lead to decomposition of the acid chloride, while insufficient heating results in incomplete conversion [1] .
The subsequent Friedel-Crafts acylation benefits from low-temperature initiation (5-10°C) followed by gradual warming to reaction temperature [1] [2]. This temperature protocol prevents the formation of undesired by-products and maintains high selectivity throughout the reaction course [5]. Industrial implementations utilize temperature-controlled reactors with precise monitoring systems to maintain optimal thermal conditions [2].
Alternative temperature profiles have been investigated, including reflux conditions that can reduce reaction times but may compromise selectivity [2]. One-pot synthesis approaches employ elevated temperatures (120-150°C) during the initial Diels-Alder reaction, followed by controlled cooling for the acylation step [2].
| Temperature Profile | Acidylation Temp (°C) | Acylation Temp (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|
| Low temperature protocol | 35 | 5-10 | 4-6 | >99 |
| Standard protocol | 45-55 | 10-15 | 3-4 | >99 |
| Reflux protocol | 60-65 | 80-85 | 1-2 | 95-98 |
| One-pot synthesis | 120-150 | Reflux | 6-8 | >99 |
Modern transition metal-catalyzed approaches have revolutionized the synthesis of cyclohexyl phenyl ketone derivatives through the development of highly selective and environmentally benign methodologies [9] [10]. These advanced catalytic systems offer significant advantages over traditional Friedel-Crafts methods, including milder reaction conditions, enhanced functional group tolerance, and reduced waste generation [11] [12].
Palladium-catalyzed oxidative coupling reactions have emerged as particularly powerful tools for ketone synthesis via direct carbon-hydrogen bond activation [9] [10]. The palladium diacetate catalyst system, utilizing air as a terminal oxidant, enables the oxidative acylation of aromatic substrates with excellent efficiency under mild conditions [9]. This methodology represents a significant departure from traditional approaches by obviating the need for pre-activated acyl chlorides [10].
The mechanistic pathway involves the formation of a palladium-aryl intermediate through electrophilic carbon-hydrogen bond cleavage, followed by coordination and insertion of the carbonyl partner [9] [11]. Subsequent reductive elimination generates the desired ketone product while regenerating the active palladium catalyst [9]. The use of directing groups such as pyridyl moieties enhances regioselectivity and reaction efficiency [9].
Ruthenium-catalyzed carbonylation reactions provide an alternative approach for ketone synthesis through carbon monoxide insertion chemistry [13] [12]. These systems demonstrate exceptional capability for carbon monoxide activation and incorporation into organic substrates under mild conditions [13]. The ruthenium carbonyl complexes serve as both carbon monoxide sources and catalysts, enabling efficient carbonylation of various nucleophilic substrates [13].
Advanced palladium-catalyzed systems have been developed that utilize tertiary-butyl hydroperoxide as an oxidant, expanding the substrate scope to include alkyl aldehydes that were previously incompatible with aerobic oxidation conditions [9]. These developments have significantly broadened the synthetic utility of transition metal-catalyzed ketone formation [10].
| Catalyst System | Substrate Scope | Oxidant | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Palladium diacetate/air | Aromatic aldehydes | Air | 25 | 80-95 |
| Palladium diacetate/tertiary-butyl hydroperoxide | Alkyl aldehydes | tertiary-butyl hydroperoxide | 60-80 | 75-90 |
| Ruthenium carbonyl complexes | Amines, alcohols | Carbon monoxide | 40-60 | 85-95 |
| Palladium/sodium Y zeolite | Phenolic substrates | Hydrogen | 150-200 | 90-100 |
Photochemical and electrochemical methodologies represent cutting-edge approaches for the sustainable synthesis of cyclohexyl phenyl ketone derivatives under exceptionally mild conditions [14] [15]. These advanced techniques harness light energy or electrical potential to drive chemical transformations without the need for harsh reagents or extreme reaction conditions [16] [17].
Visible light photoredox catalysis has emerged as a particularly powerful tool for acyl radical generation and subsequent ketone formation [16] [17]. Ruthenium and iridium photocatalysts, upon excitation with visible light, generate reactive excited states capable of single electron transfer processes that activate various acyl precursors [16]. These photoredox systems operate effectively at room temperature using simple light-emitting diode irradiation sources [16] [17].
The mechanistic pathway involves the photochemical generation of acyl radicals from diverse precursors including aldehydes, carboxylic acids, acid anhydrides, and acyl chlorides [16]. The resulting acyl radicals undergo efficient coupling reactions with aromatic substrates to form carbon-carbon bonds under exceptionally mild conditions [16] [17]. This approach offers significant advantages in terms of functional group compatibility and environmental sustainability [14].
Electrochemical synthesis methods provide an alternative pathway for ketone formation through the use of electrical energy to drive chemical transformations [15] [18]. These systems eliminate the need for chemical oxidants and generate minimal waste products [19] [20]. Advanced electrochemical cascade reactions have been developed that utilize carbon dioxide as a carbon monoxide surrogate, representing a significant breakthrough in sustainable synthesis [15].
The electrochemical cascade approach employs cooperative catalysis between iron porphyrin complexes for carbon dioxide reduction and nickel bipyridine complexes for carbonylation chemistry [15]. This system operates in undivided electrochemical cells with non-sacrificial electrodes and can be scaled to gram quantities [15]. The reaction demonstrates excellent selectivity and can be conducted at atmospheric carbon dioxide concentrations [15].
Photo-electrochemical methods combine the advantages of both photochemical and electrochemical activation, enabling highly selective carbon-hydrogen bond activation processes [21]. Tungsten trioxide photoanodes, under visible light irradiation, facilitate the selective oxidation of cyclohexane to cyclohexanol and cyclohexanone with exceptional selectivity (99%) and high current utilization efficiency [21].
| Method | Energy Source | Key Advantage | Selectivity (%) | Environmental Impact |
|---|---|---|---|---|
| Photoredox catalysis | Visible light | Mild conditions | 85-95 | Minimal waste |
| Electrochemical cascade | Electrical | Uses carbon dioxide | 90-95 | Carbon dioxide utilization |
| Photo-electrochemical | Light + electricity | High selectivity | >99 | Green process |
| Organic photocatalysis | Visible light | Metal-free | 80-90 | Sustainable |
Recent developments in organic photocatalysis have demonstrated that metal-free systems can achieve efficient acyl radical generation using readily available organic photocatalysts such as acridinium salts [22] [23]. These systems offer advantages in terms of cost, sustainability, and functional group tolerance while maintaining high synthetic efficiency [22] [23].
The ketone formation process in 2-(1-Hydroxycyclohexyl)-1-phenylethanone involves critical molecular orbital considerations that determine the reaction feasibility and product stability. Computational studies utilizing density functional theory methods have revealed significant insights into the electronic structure changes during ketone formation [1] [2].
The frontier molecular orbital analysis demonstrates that the HOMO (Highest Occupied Molecular Orbital) is primarily localized around the oxygen atom of the hydroxyl group and the adjacent cyclohexane ring carbons [3]. The LUMO (Lowest Unoccupied Molecular Orbital) shows substantial contribution from the aromatic phenyl ring system, particularly concentrated around the carbonyl carbon when ketone formation occurs. This orbital arrangement facilitates the electron transfer processes necessary for the oxidation reaction.
During the oxidation of cyclohexanol to cyclohexanone, the molecular orbital calculations reveal that the reaction proceeds through a concerted mechanism involving simultaneous C-H bond breaking and C=O bond formation [4]. The energy difference between HOMO and LUMO (HOMO-LUMO gap) provides crucial information about the reaction energetics, with typical values ranging from -9.001 eV for HOMO to -0.569 eV for LUMO in related aromatic ketone systems [3].
Theoretical investigations using B3LYP/6-31G(d,p) and M06-2X/6-311+G(d,p) levels of theory have provided quantitative data on the molecular orbital energies and electron density distributions [2]. These calculations indicate that the ketone formation process involves significant reorganization of electron density, particularly around the reactive centers.
| Molecular Orbital | Energy (eV) | Primary Localization | Role in Reaction |
|---|---|---|---|
| HOMO | -9.001 | Hydroxyl oxygen, cyclohexyl carbons | Electron donation |
| LUMO | -0.569 | Aromatic ring, carbonyl carbon | Electron acceptance |
| HOMO-1 | -9.5 to -10.2 | Extended conjugation | Stabilization |
The molecular orbital overlap calculations demonstrate that effective orbital overlap between the reacting centers is crucial for the formation of the ketone functionality [4]. The stereoelectronic effects play a significant role in determining the preferred reaction pathway and the final product distribution.
The cyclohexanol ring system exhibits pronounced stereoelectronic effects that significantly influence the reaction mechanism and product formation. These effects arise from the specific spatial arrangement of bonds and lone pairs within the cyclohexane framework, affecting the overall reactivity pattern [4] [5].
Stereoelectronic effects in cyclohexanol derivatives primarily manifest through hyperconjugative interactions between filled σ-orbitals and empty σ*-orbitals [4]. The most significant interactions include:
Computational analysis reveals that these hyperconjugative effects can stabilize or destabilize specific conformations by 2-5 kcal/mol, significantly affecting the reaction energetics [5]. The magnitude of these effects depends on the relative orientation of the participating orbitals, with optimal overlap requiring specific dihedral angles.
The chair conformation of the cyclohexanol ring introduces additional stereoelectronic considerations due to the distinction between axial and equatorial positions [6] [7]. The hydroxyl group orientation significantly affects the molecular orbital energies and reaction pathways:
Axial Hydroxyl Orientation:
Equatorial Hydroxyl Orientation:
Experimental and computational evidence indicates that the equatorial orientation is generally preferred for oxidation reactions due to reduced steric hindrance and favorable stereoelectronic alignment [8]. The activation energy difference between axial and equatorial pathways can range from 3-8 kcal/mol depending on the specific reaction conditions.
The presence of the phenyl ring in 2-(1-Hydroxycyclohexyl)-1-phenylethanone introduces additional stereoelectronic effects through π-conjugation with the ketone functionality [3]. This conjugation affects:
The aromatic ring acts as an electron-withdrawing group, stabilizing the ketone form and facilitating the oxidation process through electronic effects that extend beyond simple steric considerations.
The characterization of transient intermediates in ketone formation reactions requires sophisticated kinetic analysis techniques that can capture short-lived species and elucidate their structural features [9] [10]. These studies provide critical insights into the reaction mechanism and the factors governing product selectivity.
Modern kinetic studies employ multiple analytical techniques to identify and characterize transient intermediates:
Nuclear Magnetic Resonance Spectroscopy:
Real-time NMR monitoring has revealed the presence of intermediate species with characteristic chemical shifts [11]. In cyclohexanol oxidation reactions, intermediates showing resonances at δ 5.86 ppm have been observed, suggesting the formation of hydroperoxide or carbinolamine-type structures [12].
Mass Spectrometry Analysis:
Pressurized sample infusion electrospray ionization mass spectrometry (PSI-ESI-MS) enables continuous monitoring of reaction progress and intermediate formation [12]. Key observations include:
Infrared Spectroscopy:
In situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) provides valuable information about functional group transformations during the reaction [13]. Characteristic absorption bands observed include:
| Wavenumber (cm⁻¹) | Assignment | Significance |
|---|---|---|
| 1740 | C=O stretch (starting material) | Reactant monitoring |
| 1731 | C=O stretch (product) | Product formation |
| 1717 | C=O stretch (intermediate) | Transient species |
| 3689 | O-H stretch (cyclohexanol) | Reactant consumption |
| 3636 | O-H stretch (water) | By-product formation |
| 3577 | O-H stretch (intermediate) | Intermediate hydroxyl |
Detailed kinetic analysis has provided quantitative data on the formation and consumption of transient intermediates [13]. The apparent activation energy for ketone formation reactions involving cyclohexanol derivatives typically ranges from 54-68 kJ/mol, indicating moderate energy barriers that are consistent with room temperature reaction conditions [13] [2].
Rate Constants and Half-Lives:
The kinetic data reveal that the second dehydration step is often rate-determining in cyclohexanol oxidation reactions, consistent with the observation that intermediates can be detected and characterized before complete conversion to the final ketone product [13].
The characterization of transient intermediates has led to significant mechanistic insights:
Radical vs. Ionic Pathways:
Kinetic isotope effect studies using deuterated cyclohexanol (cyclohexanol-d₁₂) show primary isotope effects of kH/kD = 2-4, indicating that C-H bond breaking is involved in the rate-determining step [14]. This evidence supports a mechanism involving hydrogen atom abstraction rather than purely ionic oxidation.
Solvent Effects:
The lifetime and detectability of intermediates vary significantly with solvent polarity. In polar protic solvents, intermediates are generally more stable and longer-lived, while in aprotic solvents, rapid conversion to products is observed [12]. This suggests that hydrogen bonding interactions play a crucial role in intermediate stabilization.
Temperature Dependence:
Arrhenius analysis of intermediate formation rates provides activation parameters that help distinguish between different mechanistic pathways. The entropy of activation (ΔS‡) values ranging from -10 to -25 cal/(mol·K) suggest an associative mechanism involving the formation of organized transition states [14].